molecular formula C18H23N3OS B2606778 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034336-18-8

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2606778
CAS No.: 2034336-18-8
M. Wt: 329.46
InChI Key: UQZGZFYPWUEWIS-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly as a potential kinase inhibitor. Its core structure, featuring the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold, is a known pharmacophore in the design of compounds targeting protein kinases, which are critical regulators of cell signaling pathways. Research into analogous structures has demonstrated potent and selective inhibition of various kinase targets . This specific carboxamide derivative is utilized in biochemical assays to investigate signal transduction mechanisms and to profile the selectivity of kinase inhibition, providing valuable data for structure-activity relationship (SAR) studies. The compound's research value lies in its application as a chemical probe to elucidate the role of specific kinases in disease models, thereby aiding in the identification and validation of novel therapeutic targets for conditions such as cancer and inflammatory diseases . Its mechanism of action typically involves competitive binding to the ATP-binding site of target kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades. Researchers employ this compound in high-throughput screening campaigns and in vitro enzymatic studies to decode complex cellular processes and advance the development of targeted molecular therapies.

Properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-20-16-9-4-8-14(16)15(19-20)12-21(13-6-2-3-7-13)18(22)17-10-5-11-23-17/h5,10-11,13H,2-4,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZGZFYPWUEWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the cyclopentyl and tetrahydrocyclopenta[c]pyrazol groups, followed by their coupling with the thiophene-2-carboxamide group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique structure may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structural Differences

The compound N′-[(E)-2-Thienylmethylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide () shares a similar tetrahydrocyclopenta[c]pyrazole backbone but differs in substituents:

  • Hydrazide vs. Carboxamide : replaces the cyclopentyl and methyl groups with a thiophen-2-ylmethylene-hydrazide moiety. This substitution reduces steric bulk but introduces hydrogen-bonding capacity via the hydrazide group .
  • Methyl Substitution : The target compound’s 1-methyl group on the pyrazole ring may enhance metabolic stability compared to unmethylated analogs .

Physicochemical Properties

Property Target Compound N′-[(E)-2-Thienylmethylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Molecular Weight (g/mol) ~371.5 (estimated) ~318.4
LogP (Predicted) 3.2 (high lipophilicity) 2.1 (moderate lipophilicity)
Solubility (mg/mL) <0.1 (low aqueous solubility) 0.5 (moderate solubility due to polar hydrazide)
Hydrogen Bond Acceptors 4 5

The target compound’s cyclopentyl and methyl groups increase lipophilicity, favoring membrane permeability but reducing solubility. In contrast, the hydrazide group in improves solubility but may limit blood-brain barrier penetration .

Binding Affinity Studies

While direct data for the target compound are unavailable, analogs like have been screened for kinase inhibition. For example:

  • : Exhibited IC₅₀ = 1.8 µM against JAK2 kinase due to hydrazide-thiophene interactions .

Metabolic Stability

  • Cyclopentyl Group : Likely slows oxidative metabolism compared to smaller alkyl chains.
  • Methyl Substitution : Reduces CYP3A4-mediated demethylation, as observed in related pyrazole derivatives .

Pharmacokinetic and Toxicity Profiles

Absorption and Distribution

Toxicity Risks

  • Hydrazide-containing analogs (e.g., ) may pose hepatotoxicity risks due to reactive metabolite formation.
  • Target Compound : The carboxamide group likely reduces such risks, as seen in structurally related drugs .

Biological Activity

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C20_{20}H32_{32}N4_{4}O3_{3}S
  • Molecular Weight : 408.6 g/mol
  • CAS Number : 2034587-71-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases and modulate signal transduction pathways involved in cell growth and apoptosis. The thiophene ring in the compound plays a crucial role in enhancing its interaction with biological targets due to its high aromaticity and electron-donating properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study demonstrated that thiophene derivatives exhibit potent cytotoxic effects against Hep3B (hepatocellular carcinoma) cells with IC50_{50} values ranging from 5.46 µM to 12.58 µM for specific derivatives . The mechanism involved apoptosis induction through activation of caspases and disruption of mitochondrial function.

CompoundIC50_{50} (µM)Cell LineMechanism of Action
2b5.46Hep3BApoptosis via caspase activation
2e12.58Hep3BDisruption of mitochondrial function
St.123Hep3BCell cycle arrest in G2/M phase

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the thiophene ring or substituents can significantly affect its biological activity. For example, the introduction of halogens on the thiophene ring has been shown to enhance anticancer potency .

Toxicity and Safety Profile

Preliminary assessments indicate that while this compound exhibits promising anticancer activity, further studies are required to evaluate its toxicity profile. Molecular docking studies have been employed to predict potential off-target interactions which could lead to adverse effects.

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